molecular formula C9H9BrFNO B2780289 Ethyl 2-bromo-5-fluorobenzimidate CAS No. 1260849-11-3

Ethyl 2-bromo-5-fluorobenzimidate

Cat. No.: B2780289
CAS No.: 1260849-11-3
M. Wt: 246.079
InChI Key: GYQXSPAECTUWLL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-fluorobenzimidate is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzimidate, characterized by the presence of bromine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-fluorobenzimidate typically involves the bromination and fluorination of benzimidate derivatives. One common method includes the reaction of ethyl benzimidate with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-fluorobenzimidate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-bromo-5-fluorobenzimidate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-fluorobenzimidate involves its reactivity towards various nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • Ethyl 2-bromo-4-fluorobenzimidate
  • Ethyl 2-chloro-5-fluorobenzimidate
  • Ethyl 2-bromo-5-chlorobenzimidate

Comparison: Ethyl 2-bromo-5-fluorobenzimidate is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

ethyl 2-bromo-5-fluorobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQXSPAECTUWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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